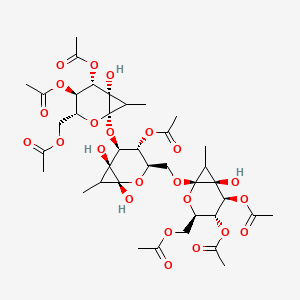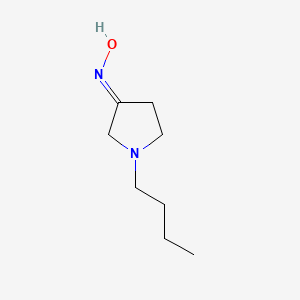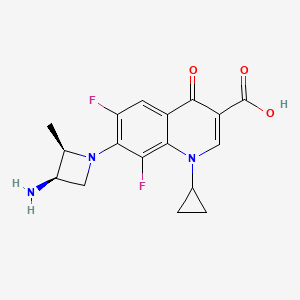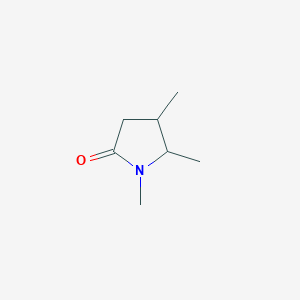
1,4,5-Trimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trimethylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of three methyl groups attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5-Trimethylpyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidinones .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl groups on the pyrrolidinone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrolidinones.
Applications De Recherche Scientifique
1,4,5-Trimethylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidinones are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1,4,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4,5-Trimethylpyrrolidin-2-one include other pyrrolidinones such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
Uniqueness
This compound is unique due to the presence of three methyl groups on the pyrrolidinone ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrolidinones and contributes to its specific properties and applications .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1,4,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3 |
Clé InChI |
WWMXPOREQCEALF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


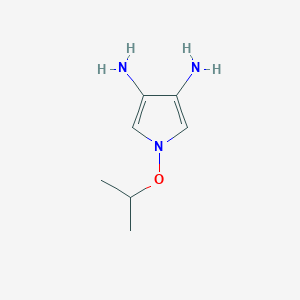
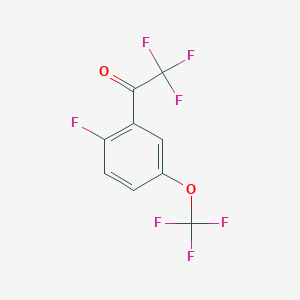
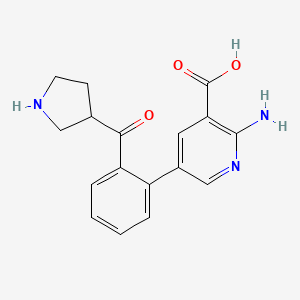
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
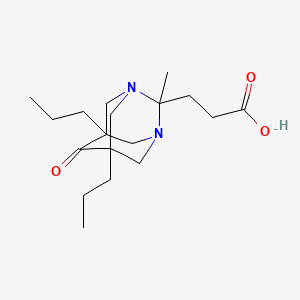
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
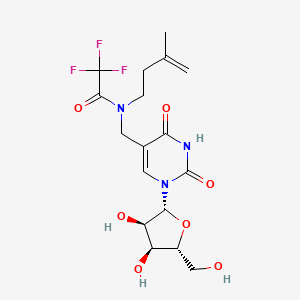

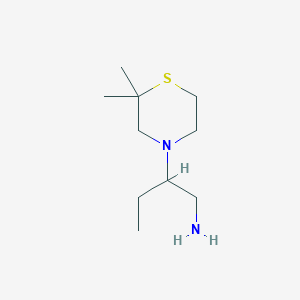

![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
